2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Compounds with a six membered aromatic ring containing NITROGEN. The saturated version is PIPERIDINES.
Brand Name: Vulcanchem
CAS No.: 19798-80-2
VCID: VC20753342
InChI: InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
SMILES: C1=CN=C(C=C1Cl)N
Molecular Formula: C5H5ClN2
Molecular Weight: 128.56 g/mol

2-Amino-4-chloropyridine

CAS No.: 19798-80-2

VCID: VC20753342

Molecular Formula: C5H5ClN2

Molecular Weight: 128.56 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-chloropyridine - 19798-80-2

Description

2-Amino-4-chloropyridine is an organic compound with the molecular formula C5H5ClN2C_5H_5ClN_2
and a molecular weight of 128.56 g/mol. It is classified as a chlorinated derivative of pyridine, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 4-position of the pyridine ring. This compound is recognized for its utility in various chemical syntheses, particularly in the development of pharmaceutical intermediates and agrochemicals.

Synthesis of 2-Amino-4-Chloropyridine

The synthesis of 2-Amino-4-chloropyridine can be achieved through various methods, with one notable procedure involving the reaction of methyl 4-chloropicolinate hydrochloride with hydrazine hydrate in methanol. The process includes several steps, such as precipitation, filtration, and recrystallization, leading to the formation of the desired compound.

Synthesis Steps:

  • Treat methyl 4-chloropicolinate hydrochloride with hydrazine hydrate in methanol.

  • Stir the suspension for two hours to form a precipitate.

  • Collect the precipitate through filtration.

  • Dissolve the hydrazide in 1N hydrochloric acid and cool it.

  • Add sodium nitrite solution dropwise to form another precipitate.

  • Adjust pH to neutral and collect the final product through recrystallization using ethanol.

This method has been documented in literature, highlighting its efficiency for large-scale production .

Applications

2-Amino-4-chloropyridine serves as a precursor for synthesizing various polychlorinated derivatives, including:

  • 2-Amino-4,5-dichloropyridine

  • 2-Amino-3,4-dichloropyridine

  • 2-Amino-3,4,5-trichloropyridine

These derivatives have potential applications in medicinal chemistry and agricultural science due to their biological activity.

Biological Activity

Research indicates that derivatives of 2-Amino-4-chloropyridine exhibit significant biological activity, including antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis . Additionally, studies have explored its role as a kinase inhibitor, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1) .

CAS No. 19798-80-2
Product Name 2-Amino-4-chloropyridine
Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
IUPAC Name 4-chloropyridin-2-amine
Standard InChI InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Standard InChIKey RQMWVVBHJMUJNZ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Cl)N
Canonical SMILES C1=CN=C(C=C1Cl)N
Synonyms 4-Chloro-2-aminopyridine; 4-Chloro-2-pyridinamine;l (4-Chloropyridin-2-yl)amine;
PubChem Compound 581866
Last Modified Sep 14 2023

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